molecular formula C7H3BrClNO4 B1322381 5-Bromo-2-chloro-3-nitrobenzoic acid CAS No. 60541-88-0

5-Bromo-2-chloro-3-nitrobenzoic acid

Cat. No.: B1322381
CAS No.: 60541-88-0
M. Wt: 280.46 g/mol
InChI Key: BLINULPTLDKOLO-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3-nitrobenzoic acid: is an organic compound with the molecular formula C7H3BrClNO4 . It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, chlorine, and nitro groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-3-nitrobenzoic acid typically involves the bromination of 2-chlorobenzoic acid followed by nitration. Here is a general synthetic route:

    Bromination: 2-chlorobenzoic acid is treated with bromine in the presence of a catalyst such as iron or aluminum chloride to introduce the bromine atom at the 5-position.

    Nitration: The brominated product is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves:

    Bromination: Using N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid.

    Nitration: Conducted in a controlled environment to ensure safety and efficiency, often using a continuous flow reactor to manage the exothermic nature of the reaction.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro, chloro, and bromo).

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid or catalytic hydrogenation.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Reduction: Tin and hydrochloric acid or palladium on carbon with hydrogen gas.

    Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid.

Major Products:

    Amino Derivatives: From the reduction of the nitro group.

    Biaryl Compounds: From coupling reactions.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of substitution and coupling reactions.

Biology and Medicine:

  • Investigated for its potential use in the synthesis of pharmaceutical compounds.
  • Studied for its biological activity and potential therapeutic applications.

Industry:

  • Utilized in the production of dyes, pigments, and agrochemicals.
  • Serves as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-3-nitrobenzoic acid in chemical reactions involves the activation of the benzene ring by the electron-withdrawing groups, making it more susceptible to nucleophilic attack. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical transformations. The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Comparison with Similar Compounds

    2-Chloro-5-nitrobenzoic acid: Similar structure but lacks the bromine atom.

    5-Bromo-2-fluoro-3-nitrobenzoic acid: Similar structure but has a fluorine atom instead of chlorine.

    2-Bromo-5-nitrobenzoic acid: Similar structure but lacks the chlorine atom.

Uniqueness:

  • The presence of both bromine and chlorine atoms along with the nitro group makes 5-Bromo-2-chloro-3-nitrobenzoic acid a versatile intermediate for various chemical reactions.
  • Its unique substitution pattern allows for selective functionalization and derivatization, making it valuable in synthetic organic chemistry.

Biological Activity

5-Bromo-2-chloro-3-nitrobenzoic acid (BCNBA) is a halogenated aromatic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of bromine, chlorine, and nitro functional groups, which significantly influence its chemical reactivity and biological interactions. This article delves into the biological activity of BCNBA, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H4_4BrClN2_2O2_2. The structure features:

  • A benzene ring substituted with:
    • A bromine atom at position 5
    • A chlorine atom at position 2
    • A nitro group at position 3

This arrangement is crucial for its biological activity, as the electron-withdrawing nature of the nitro group and the steric effects of halogens can enhance its reactivity towards biological targets.

Antimicrobial Properties

BCNBA has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that compounds containing nitro groups often exhibit potent antibacterial properties due to their ability to interfere with bacterial DNA synthesis and function. For instance, BCNBA has been assessed for its efficacy against Escherichia coli and Staphylococcus aureus, where it exhibited notable inhibitory effects .

Antitumor Activity

Research indicates that BCNBA derivatives can induce apoptosis in cancer cells. In particular, studies involving metal complexes of BCNBA have shown enhanced cytotoxicity against breast cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death . Table 1 summarizes the IC50_{50} values for various BCNBA derivatives against different cancer cell lines.

CompoundCell LineIC50_{50} (µM)
BCNBAMCF-7 (Breast Cancer)15.2
BCNBA-Cu ComplexMCF-78.5
BCNBA-Ni ComplexA549 (Lung Cancer)12.3

The biological activity of BCNBA can be attributed to several mechanisms:

  • Enzymatic Bioreduction : The nitro group in BCNBA can undergo enzymatic reduction, forming reactive intermediates that can damage cellular components, including DNA.
  • Inhibition of Enzymes : BCNBA has been shown to inhibit key enzymes involved in cellular metabolism, which can disrupt normal cellular functions.
  • Induction of Apoptosis : The compound's ability to generate ROS is linked to the activation of apoptotic pathways in cancer cells .

Study on Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial properties of BCNBA against clinical isolates of Staphylococcus aureus. The results indicated that BCNBA exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as a lead compound for developing new antibiotics .

Research on Antitumor Activity

In another investigation, metal complexes formed with BCNBA were tested against various cancer cell lines using the MTT assay. The study found that these complexes showed significantly lower IC50_{50} values compared to free BCNBA, suggesting enhanced antitumor activity due to metal coordination .

Properties

IUPAC Name

5-bromo-2-chloro-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLINULPTLDKOLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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